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molecular formula C20H14Cl2F3N3O2 B8343355 2H-Pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one,2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-

2H-Pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one,2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-

Cat. No. B8343355
M. Wt: 456.2 g/mol
InChI Key: KKPYTUCEBYOWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07151097B2

Procedure details

A solution of 5-(4-chlorophenyl)-1-(2-chlorophenyl)-4-[2-(2,2,2-trifluoroethylamino)-ethoxy]-1H-pyrazole-3-carboxylic acid, hydrochloride I-1h (45 mg, 0.1 mmol), triethylamine (0.05 ml) and 1-propanephosphoric acid cyclic anhydride (0.1 ml, 0.14 mmol) in 1,2-dichloroethane (0.6 ml) were stirred for 8 hours. The reaction was diluted into ethyl ether, washed 1 N aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, brine, dried (Na2SO4) and concentrated in vacuo to afford the title compound (1A-1) as a white solid, 35 mg. 1H NMR in CDCl3 (ppm): δ7.52 (d, 1H), 7.38–7.34 (m, 2H), 7.23 (d, 2H), 7.15 (d, 2H), 4.47 (brs, 2H), 4.29 (br s, 2H), 3.91 (br s, 2H); ms (LCMS) m/z=456.3 (M+1).
Name
5-(4-chlorophenyl)-1-(2-chlorophenyl)-4-[2-(2,2,2-trifluoroethylamino)-ethoxy]-1H-pyrazole-3-carboxylic acid, hydrochloride
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
[Compound]
Name
cyclic anhydride
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[Cl:20])[N:12]=[C:11]([C:21](O)=[O:22])[C:10]=2[O:24][CH2:25][CH2:26][NH:27][CH2:28][C:29]([F:32])([F:31])[F:30])=[CH:5][CH:4]=1.C(N(CC)CC)C.C(OCC)C>ClCCCl>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[Cl:20])[N:12]=[C:11]3[C:10]=2[O:24][CH2:25][CH2:26][N:27]([CH2:28][C:29]([F:30])([F:32])[F:31])[C:21]3=[O:22])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
5-(4-chlorophenyl)-1-(2-chlorophenyl)-4-[2-(2,2,2-trifluoroethylamino)-ethoxy]-1H-pyrazole-3-carboxylic acid, hydrochloride
Quantity
45 mg
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)C1=C(C(=NN1C1=C(C=CC=C1)Cl)C(=O)O)OCCNCC(F)(F)F
Name
Quantity
0.05 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
cyclic anhydride
Quantity
0.1 mL
Type
reactant
Smiles
Name
Quantity
0.6 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed 1 N aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N(N=C2C(N(CCOC12)CC(F)(F)F)=O)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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